molecular formula C16H19N3O4 B2847124 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 893781-34-5

4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2847124
CAS No.: 893781-34-5
M. Wt: 317.345
InChI Key: UTCYXFWTPXHWPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Molecular Synthesis and Characterization

Research has focused on the synthesis of related pyrrolopyrimidine derivatives, highlighting their complex synthesis processes and structural characterization. For instance, studies have reported on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through various chemical reactions, indicating the interest in developing novel compounds with potentially unique physical, chemical, or biological properties. The meticulous characterization of these molecules, including their crystal structures and molecular interactions, provides a foundation for understanding their potential applications in various domains (Adams et al., 2005).

Organic Electronics and Photophysics

Another area of application is in organic electronics and photophysics, where derivatives of pyrrolopyrimidine are explored for their potential use in organic optoelectronic materials. These studies involve investigating the electronic and photophysical properties of the compounds, such as their absorption, emission, and charge transport characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. For example, specific conjugated polyelectrolytes based on pyrrolopyrimidine backbones have been synthesized for use as electron transport layers in polymer solar cells, demonstrating the compound's relevance in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information and safety precautions .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-18-12-9-19(7-8-23-2)15(21)13(12)14(17-16(18)22)10-3-5-11(20)6-4-10/h3-6,14,20H,7-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCYXFWTPXHWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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